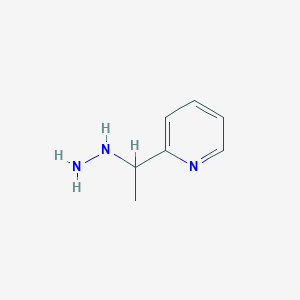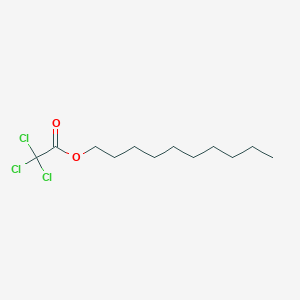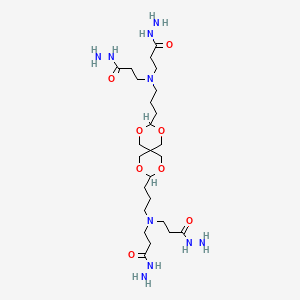![molecular formula C15H20N2O4 B13790842 ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 94203-83-5](/img/structure/B13790842.png)
ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate is an organic compound with the molecular formula C15H20N2O4. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate typically involves the esterification of 4-dimethylaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-dimethylaminobenzoic acid.
Reduction: Formation of 4-dimethylaminobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to visible light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include unsaturated prepolymers, and the pathways involved are primarily photochemical .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: A similar compound with the molecular formula C11H15NO2, used as a photoinitiator and in organic synthesis.
4-Dimethylaminobenzoic acid: Another related compound used in the synthesis of various derivatives.
Uniqueness
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate is unique due to its specific structure, which imparts distinct photoinitiating properties. This makes it particularly useful in applications requiring controlled polymerization under visible light .
Properties
CAS No. |
94203-83-5 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-5-21-15(20)12-6-8-13(9-7-12)17(11(2)18)10-14(19)16(3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
VUHGEIOHKFQRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)


![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)


